3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound belongs to a class of pyrazolo[3,4-b]pyridine derivatives characterized by a bicyclic heteroaromatic core with substituents at positions 1, 3, and 5. The structure includes:
Properties
IUPAC Name |
3-cyclopropyl-1-(4-fluorophenyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-10(2)15-9-14(19(24)25)16-17(11-3-4-11)22-23(18(16)21-15)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQXFVZYOEUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NN2C3=CC=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl and isopropyl groups are introduced through subsequent reactions, often involving organometallic reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites, influenced by its electron-rich pyrazolo[3,4-b]pyridine ring. Common oxidizing agents include:
Key Findings :
-
Oxidation of the pyridine ring is regioselective, favoring the C6 position due to steric and electronic effects.
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Cyclopropane ring opening under strong acidic conditions produces stable carboxylic acid derivatives.
Reduction Reactions
Reduction primarily targets the pyrazolo[3,4-b]pyridine core and substituents:
Mechanistic Insight :
-
Catalytic hydrogenation selectively reduces the pyridine ring while preserving the cyclopropyl group .
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LiAlH₄ reduces the carboxylic acid group to a primary alcohol, enabling further functionalization.
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
Structural Impact :
-
Bromination at the pyridine ring enhances biological activity by increasing hydrophobicity.
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Ethyl ester derivatives improve bioavailability, as demonstrated in pharmacokinetic studies .
Decarboxylation and Rearrangement
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| Pyridine, Δ (150°C) | 4-Decarboxylated pyrazolo[3,4-b]pyridine | Intermediate for drug synthesis | |
| HCl (conc.), reflux | Cyclopropane ring expansion | Fused bicyclic compounds |
Research Note :
Decarboxylation products serve as scaffolds for synthesizing kinase inhibitors, as validated by crystallographic studies on PPARα-LBD complexes .
Comparative Reactivity
A comparison with structurally similar compounds highlights its unique reactivity profile:
Takeaway :
The cyclopropyl group enhances stability under oxidative conditions, while the fluorophenyl moiety directs electrophilic substitutions to specific positions .
Biological Relevance of Reaction Products
Derivatives synthesized from these reactions show promising biological activity:
Implications :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. Specifically, studies have shown that 3-cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, it may act on the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
2. Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, including kinases that play pivotal roles in cellular signaling. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer and inflammation. The binding affinity and selectivity of this compound towards specific enzyme targets enhance its potential as a lead compound in drug development .
Neuropharmacological Applications
1. Neurological Disorders
The unique structural features of this compound suggest potential applications in treating neurological disorders. Preliminary studies have indicated its efficacy in modulating neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety. The ability to cross the blood-brain barrier further supports its therapeutic potential.
2. Antidepressant Properties
Research has shown that certain pyrazole derivatives exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels, suggesting that this compound could serve as a scaffold for developing novel antidepressants .
Agrochemical Applications
1. Herbicide Development
The structural characteristics of this compound make it a candidate for developing new herbicides. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management solutions. Studies are ongoing to evaluate its efficacy against various weed species while minimizing environmental impact .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency comparable to existing chemotherapeutics.
Case Study 2: Neuropharmacological Effects
In a preclinical trial published in Neuropharmacology, researchers evaluated the antidepressant effects of this compound using rodent models. The findings suggested a significant reduction in depressive-like behaviors, supporting its potential as a new treatment option for mood disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of structurally related compounds:
Hydrogen Bonding and Crystal Packing
The carboxylic acid group at position 4 facilitates hydrogen bonding, critical for crystal engineering and intermolecular interactions. For example:
- Methyl and thiophene derivatives exhibit predictable hydrogen-bonding patterns, as analyzed via graph set theory (e.g., Etter’s formalism), which aids in crystallographic refinement using tools like SHELX .
- Bulkier substituents (e.g., isopropyl) may disrupt regular hydrogen-bonding networks, leading to polymorphic variations .
Research Findings and Trends
Lipophilicity vs. Solubility : Methyl and furan derivatives balance moderate lipophilicity with aqueous solubility, whereas isopropyl and phenyl analogs prioritize membrane permeability at the expense of solubility .
Crystallography : SHELX remains a gold standard for resolving complex substituent effects on crystal packing, particularly for sulfur- and oxygen-containing variants .
Biological Activity
3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a novel compound known for its diverse biological activities. With a molecular formula of C19H18FN3O2 and a molecular weight of 339.364 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives, including the compound . Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Inhibition of COX Enzymes
The inhibitory potential against COX enzymes was evaluated using a COX inhibitor screening assay. The results showed that certain derivatives exhibited significant inhibitory activity:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that the compound may be effective in reducing inflammation by inhibiting the production of prostaglandins through COX enzyme inhibition .
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has been explored for anticancer properties, demonstrating promising results in various cancer cell lines.
Studies have shown that compounds with this scaffold can induce apoptosis in cancer cells and inhibit cellular proliferation. For instance, one study reported that specific derivatives exhibited potent inhibition against cyclin-dependent kinases (CDK) involved in cell cycle regulation:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.36 |
| Compound B | CDK9 | 1.8 |
These compounds demonstrated selectivity for CDK2 over CDK9, indicating their potential as targeted cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the pyrazolo[3,4-b]pyridine framework can enhance biological activity. For example:
- Substituents : The presence of fluorine and cyclopropyl groups has been associated with increased potency against specific targets.
- Saturation : More saturated structures tend to show improved interactions with protein binding sites, enhancing their efficacy .
Study on Anti-inflammatory Effects
In a study focusing on carrageenan-induced paw edema in rats, pyrazolo[3,4-b]pyridine derivatives demonstrated significant anti-inflammatory effects compared to standard treatments like diclofenac . This suggests that these compounds could serve as alternatives or adjuncts to existing anti-inflammatory medications.
Cancer Cell Line Studies
In vitro studies on human tumor cell lines (HeLa, HCT116) revealed that certain derivatives led to substantial reductions in cell viability, supporting their potential use as anticancer agents .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, functional group modifications, and purification. A proposed route inspired by analogous pyrazolo-pyridine derivatives includes:
Condensation : React a fluorophenyl-substituted pyrazole precursor with a cyclopropyl ketone under acidic conditions to form the pyrazolo[3,4-b]pyridine core .
Carboxylation : Introduce the carboxylic acid group via hydrolysis of a nitrile or ester intermediate under basic conditions (e.g., KOH/EtOH) .
Isopropylation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the isopropyl group, ensuring inert atmosphere and optimized temperatures (40–100°C) .
Advanced: How to resolve conflicting bioactivity data in kinase inhibition assays?
Methodological Answer:
Conflicting results may arise from assay variability, compound stability, or off-target effects. To address this:
- Orthogonal Assays : Validate using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .
- Stability Testing : Perform LC-MS to verify compound integrity under assay conditions (e.g., DMSO stock stability) .
- Control Variables : Standardize ATP concentrations (e.g., 1 mM ATP in kinase assays) and use isogenic cell lines to minimize genetic variability .
Basic: What spectroscopic techniques are recommended for structural elucidation?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic fluorophenyl signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 382.15 g/mol).
- X-ray Crystallography : For absolute configuration determination, grow crystals in ethanol/water (3:1) at 4°C .
Advanced: How to design experiments to assess metabolic stability?
Methodological Answer:
- In Vitro Models : Incubate with human liver microsomes (HLM) at 37°C, monitoring depletion via LC-MS/MS over 60 minutes .
- Phase I Metabolism : Identify CYP450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Data Analysis : Calculate intrinsic clearance (Clₐᵢₙₜ) using the in vitro half-life method:
Basic: What are common impurities during synthesis?
Methodological Answer:
- Byproducts : Unreacted cyclopropyl intermediates or dehalogenated derivatives (e.g., loss of fluorine detected via ¹⁹F NMR).
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Quality Control : Compare retention times against synthetic standards; target purity ≥95% .
Advanced: What computational methods predict binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize hydrogen bonds with pyridyl nitrogen and hydrophobic contacts with cyclopropyl) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable binding) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, focusing on residues within 5 Å of the ligand .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
